REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:13]=1)[C:9]([O:11]C)=O.[CH3:14][N:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20].[Cl-].[NH4+]>C1(C)C=CC=CC=1>[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:13]=1)[C:9]([CH:17]1[CH2:18][CH2:19][N:15]([CH3:14])[C:16]1=[O:20])=[O:11] |f:0.1,4.5|
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Name
|
|
Quantity
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1.84 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C(=O)OC)C1
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Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was washed with toluene (3×10 ml) under nitrogen atmosphere
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Type
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TEMPERATURE
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Details
|
The resulting slurry in 50 ml of toluene was refluxed for 30 minutes under nitrogen and to it
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Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was refluxed for 10 h
|
Duration
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10 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried over with sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica-gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C(=O)C2C(N(CC2)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 24.4% | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |